

Introduction: The Significance of the Pyrrole-3-Carboxylate Core

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 4-ethyl-1H-pyrrole-3-carboxylate*

CAS No.: 1260827-11-9

Cat. No.: B578151

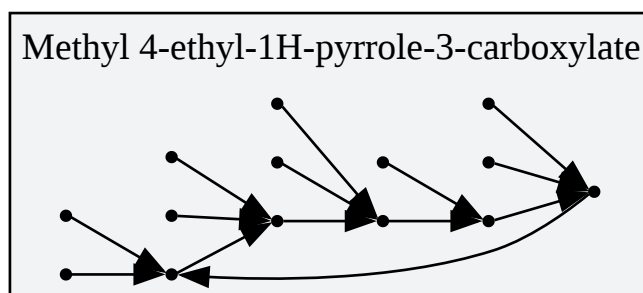
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The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are ubiquitous in medicinal chemistry, exhibiting a vast range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6]

Specifically, the pyrrole-3-carboxylate and pyrrole-3-carboxamide substructures are central to the mechanism of several highly successful drugs.[7] For instance, Atorvastatin, a leading cholesterol-lowering medication, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, both feature a substituted pyrrole core, underscoring the scaffold's value in designing bioactive molecules.[7][8] **Methyl 4-ethyl-1H-pyrrole-3-carboxylate** represents a key building block within this chemical space, offering a unique substitution pattern for further synthetic elaboration and drug discovery initiatives.

Molecular Structure and Physicochemical Properties

The core of the topic molecule is a pyrrole ring substituted at the C3 and C4 positions. The IUPAC name is **Methyl 4-ethyl-1H-pyrrole-3-carboxylate**. Its structure is characterized by an ethyl group at the C4 position and a methyl ester (carboxylate) group at the C3 position.



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Caption: Chemical structure of **Methyl 4-ethyl-1H-pyrrole-3-carboxylate**.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of the target molecule. For comparative context, data for the well-documented isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS: 2199-49-7), is also provided.[9]

Property	Methyl 4-ethyl-1H-pyrrole-3-carboxylate (Predicted)	Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Known Isomer)[9]
Molecular Formula	C ₉ H ₁₃ NO ₂	C ₉ H ₁₃ NO ₂
Molecular Weight	167.21 g/mol	167.21 g/mol
IUPAC Name	Methyl 4-ethyl-1H-pyrrole-3-carboxylate	Ethyl 4-methyl-1H-pyrrole-3-carboxylate
XLogP3	2.0 (Estimated)	2.1
Hydrogen Bond Donor Count	1	1
Hydrogen Bond Acceptor Count	2	2
Rotatable Bond Count	3	3

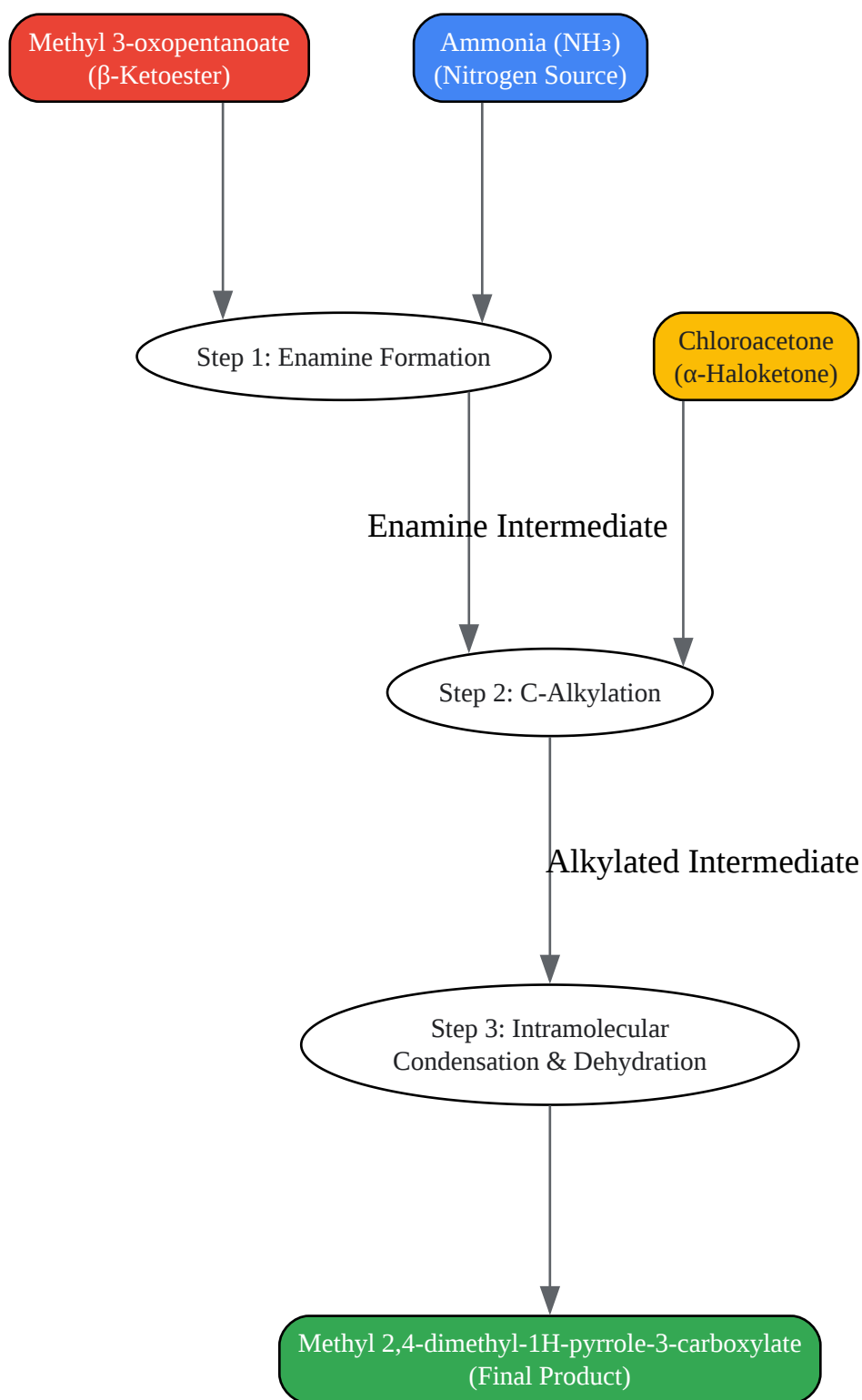
The isomeric similarity suggests that the physical state is likely a solid at room temperature.[10]

Synthesis and Mechanistic Rationale

While multiple routes exist for pyrrole synthesis, such as the Paal-Knorr[11][12][13][14] and Knorr syntheses,[15] the Hantzsch Pyrrole Synthesis is arguably the most direct and logical approach for assembling the specific substitution pattern of **Methyl 4-ethyl-1H-pyrrole-3-carboxylate**.[16]

The Hantzsch synthesis is a multi-component reaction involving the condensation of a β -ketoester, an α -haloketone, and ammonia or a primary amine.[16][17][18]

Proposed Hantzsch Synthesis Workflow



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Caption: Proposed workflow for Hantzsch synthesis of a related pyrrole derivative.

Mechanistic Deep Dive

- **Enamine Formation:** The synthesis initiates with the reaction between the β -ketoester (methyl 3-oxopentanoate) and ammonia. The ammonia attacks the ketone carbonyl, and subsequent dehydration yields a reactive enamine intermediate.
- **Nucleophilic Attack (C-Alkylation):** The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbon of the α -haloketone (e.g., chloroacetone). This forms a new carbon-carbon bond.
- **Cyclization and Aromatization:** The intermediate generated undergoes an intramolecular condensation. The nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring after dehydration. A final tautomerization and loss of a proton results in the stable, aromatic pyrrole ring.^[16]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative, non-optimized procedure based on established Hantzsch methodologies.

- **Reagents & Setup:**
 - Methyl 3-oxopentanoate (1.0 eq)
 - Chloroacetone (1.0 eq)
 - Ammonium acetate (3.0 eq) or aqueous ammonia
 - Solvent: Ethanol or acetic acid
 - A round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- **Procedure:**
 - Dissolve methyl 3-oxopentanoate and chloroacetone in the chosen solvent in the reaction flask.
 - Add ammonium acetate to the solution.

- Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Pour the cooled mixture into a beaker of ice-cold water. A precipitate of the crude product should form.
 - Collect the solid by vacuum filtration and wash with cold water to remove excess ammonium salts.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified **Methyl 4-ethyl-1H-pyrrole-3-carboxylate**.
- Validation:
 - Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The obtained spectra should be compared against the predicted data in the following section.

Spectroscopic Characterization Profile (Predicted)

The structural identity of a synthesized pyrrole is unequivocally confirmed through a combination of spectroscopic techniques. The following table outlines the predicted key signals for **Methyl 4-ethyl-1H-pyrrole-3-carboxylate**, based on known spectral data for cyanopyrroles, pyrrole itself, and related derivatives.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Technique	Feature	Predicted Chemical Shift (δ , ppm) or Frequency (cm^{-1})	Rationale and Notes
^1H NMR	N-H Proton	δ 8.5 - 9.5 (broad singlet)	The N-H proton of pyrroles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.
Ring Proton (C2-H)	δ 7.2 - 7.5 (doublet)	This proton is adjacent to the electron-withdrawing ester group, causing a downfield shift. It will show coupling to the C5-H proton.	
Ring Proton (C5-H)	δ 6.5 - 6.8 (doublet)	This proton is adjacent to the nitrogen and will be further upfield compared to the C2-H.	
Ester Methyl (O-CH ₃)	δ 3.7 - 3.9 (singlet)	A characteristic singlet for the three protons of the methyl ester.	
Ethyl Methylene (-CH ₂ -)	δ 2.4 - 2.7 (quartet)	Methylene protons adjacent to the aromatic ring, split into a quartet by the neighboring methyl group.	

Ethyl Methyl (-CH ₃)	δ 1.1 - 1.3 (triplet)	Terminal methyl protons split into a triplet by the adjacent methylene group.	
¹³ C NMR	Ester Carbonyl (C=O)	δ 164 - 168	Typical chemical shift for an ester carbonyl carbon.
Ring Carbons (C2, C3, C4, C5)	δ 110 - 140	Four distinct signals are expected for the aromatic ring carbons, with their exact shifts influenced by the attached substituents.	
Ester Methyl (O-CH ₃)	δ 50 - 55	Characteristic chemical shift for the carbon of a methyl ester.	
Ethyl Carbons (-CH ₂ CH ₃)	δ 15 - 25	Two signals corresponding to the methylene and methyl carbons of the ethyl group.	
IR Spectroscopy	N-H Stretch	3300 - 3500 cm ⁻¹ (broad)	A prominent broad peak characteristic of the N-H bond in the pyrrole ring.
C=O Stretch (Ester)	1680 - 1710 cm ⁻¹ (strong)	A strong, sharp absorption band indicative of the conjugated ester carbonyl group.	
C-H Stretch (Aromatic/Aliphatic)	2850 - 3150 cm ⁻¹	Signals corresponding to both sp ² (aromatic)	

and sp^3 (aliphatic) C-H
bonds.

Reactivity and Applications in Drug Development

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is a versatile intermediate for further chemical modification at several key positions:

- **The Pyrrole Nitrogen (N-H):** The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diverse substituents.
- **The Aromatic Ring:** The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 and C2 positions, which are activated by the ring's electronics.
- **The Ester Group:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a critical transformation for building libraries of potential drug candidates. It can also be reduced to an alcohol for further derivatization.

Given the established importance of the pyrrole scaffold, this molecule is a prime candidate for use as a building block in the synthesis of novel compounds targeting a range of diseases. Its potential applications include serving as a precursor for:

- **Kinase Inhibitors:** For oncology applications, mirroring the core of Sunitinib.[8]
- **HMG-CoA Reductase Inhibitors:** As a fragment for developing new statin-like compounds.
- **Anti-inflammatory Agents:** The pyrrole ring is a known pharmacophore in compounds that inhibit inflammatory pathways.[2]
- **Antimicrobial Agents:** Pyrrole derivatives have shown promising activity against various bacterial and fungal strains.[5]

Safety and Handling

While specific toxicity data for **Methyl 4-ethyl-1H-pyrrole-3-carboxylate** is unavailable, the safety profile can be inferred from its isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate.[9]

- GHS Hazard Statements (Predicted):
 - H315: Causes skin irritation.[9]
 - H319: Causes serious eye irritation.[9]
 - H335: May cause respiratory irritation.[9]
- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although not as widely documented as some of its isomers, its chemical properties, reactivity, and synthesis can be reliably understood through fundamental organic chemistry principles. Its structure contains the key features of the pharmacologically relevant pyrrole-3-carboxylate core, making it an attractive starting point for the development of novel therapeutics in oncology, cardiovascular disease, and infectious diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically utilize this promising molecule in their scientific endeavors.

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